molecular formula C17H15NO B3025558 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde CAS No. 347332-17-6

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3025558
CAS No.: 347332-17-6
M. Wt: 249.31 g/mol
InChI Key: RQNRDDLLJCHDFK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde (CAS 347332-17-6) is a high-purity chemical compound supplied with a minimum purity of ≥98% . It belongs to the class of pyrrole derivatives, five-membered nitrogen heterocycles that are valuable structural elements in developing new antibacterial agents . The pyrrole scaffold is a key motif in many natural and synthetic bioactive compounds, known for its ability to interact with various enzymes and receptors, which is crucial in the ongoing research against antibacterial resistance . This specific naphthyl-substituted pyrrole carbaldehyde, with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol, serves as a versatile building block for synthesizing novel heterocyclic compounds . Its structure, characterized by a formyl group, makes it a valuable intermediate for further chemical modifications and exploration in medicinal chemistry. Researchers utilize this compound for investigating structure-activity relationships (SAR) in the search for new therapeutic leads . The product is strictly for research and further manufacturing applications and is not intended for diagnostic or direct human use . It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2,5-dimethyl-1-naphthalen-2-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-9-16(11-19)13(2)18(12)17-8-7-14-5-3-4-6-15(14)10-17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNRDDLLJCHDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358179
Record name ST51017896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347332-17-6
Record name ST51017896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of potential applications in scientific research:

Research indicates that compounds similar to 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde may possess biological activities that could be harnessed for medicinal chemistry. Its structural similarity to bilirubin suggests potential use as an orientating agent for bilirubin studies, which could lead to advancements in understanding jaundice and other related conditions.

Synthetic Organic Chemistry

The compound's functional groups allow for various chemical reactions, making it a versatile building block in synthetic organic chemistry. It can participate in:

  • Electrophilic substitutions.
  • Formation of more complex molecules through further functionalization.

This versatility is crucial for developing new materials or pharmaceuticals.

Material Science

Due to its unique structural features, this compound may find applications in material science, particularly in creating novel polymers or organic semiconductors. The naphthyl group enhances the compound's electronic properties, making it potentially useful in electronic devices or sensors.

Case Study 1: Bilirubin Analogues

Studies on bilirubin analogues have shown that compounds with similar structures can influence biological pathways involved in oxidative stress and inflammation. This suggests that this compound could be explored for therapeutic uses in conditions linked to oxidative damage.

Case Study 2: Electrophilic Substitutions

Research has demonstrated that pyrrole derivatives can undergo electrophilic substitutions effectively, leading to the synthesis of complex organic molecules. This property can be exploited to create targeted compounds with specific functionalities for drug discovery.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde is not well-documented. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-3-carbaldehyde Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde 2-Naphthyl C₁₇H₁₅NO 249.31 High lipophilicity; potential receptor binding affinity
2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrole-3-carbaldehyde 1-Naphthyl C₁₇H₁₅NO 249.31 Similar lipophilicity but altered spatial orientation; reduced 5-HT7R affinity compared to 2-naphthyl analogue
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde 3-Nitrophenyl C₁₃H₁₂N₂O₃ 244.25 Electron-withdrawing nitro group; associated with acute oral toxicity (H302) and skin irritation (H315)
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde 4-Trifluoromethylphenyl C₁₄H₁₂NOF₃ 267.24 Enhanced solubility in DMSO and chloroform; used in radioprotective agent research
2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde Pyridin-3-yl C₁₂H₁₂N₂O 200.24 Introduces basic nitrogen; potential for hydrogen bonding (H319 hazard due to eye irritation)
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-Isopropylphenyl C₁₆H₁₉NO 241.33 Bulky substituent; may reduce metabolic stability compared to naphthyl derivatives

Metabolic Stability

Naphthyl-substituted pyrroles (e.g., 2-naphthyl and 1-naphthyl) exhibit enhanced metabolic stability over phenyl or alkyl-substituted derivatives due to reduced oxidative metabolism of the fused aromatic system . For instance, methyl-substituted compounds (e.g., 4-isopropylphenyl) show faster hepatic clearance in preclinical models .

Biological Activity

2,5-Dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structure that includes two methyl groups, a naphthyl group, and an aldehyde functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C15H15N
  • Molecular Weight : Approximately 249.307 g/mol
  • Structural Features : The compound features a five-membered pyrrole ring fused with a naphthyl group, enhancing its aromatic character and reactivity in electrophilic substitutions.

Synthesis

The synthesis typically involves the condensation of 2,5-dimethylpyrrole with 2-naphthaldehyde under acidic conditions, often using p-toluenesulfonic acid as a catalyst. This method allows for the formation of the desired product while maintaining structural integrity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies demonstrated that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .

Anticancer Activity

The potential anticancer effects of this compound are being actively researched:

  • Mechanism of Action : The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that it interacts with specific enzymes or receptors, inhibiting their activity and leading to reduced tumor growth.
  • Case Studies : In a recent study focusing on pyrrole derivatives, compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of MRSA and E. coli growth
AnticancerCytotoxic effects on cancer cell lines
MechanismModulation of signaling pathways

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structure of 2,5-dimethyl-1-(2-naphthyl)-1H-pyrrole-3-carbaldehyde?

  • Answer : The compound should be characterized using 1H-NMR , 13C-NMR , and IR spectroscopy . For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in 1H-NMR, while aromatic protons from the naphthyl group resonate in δ 7.2–8.5 ppm. IR spectroscopy will show a strong C=O stretch (~1680–1720 cm⁻¹) for the aldehyde group. Comparative analysis with spectral data from structurally similar pyrrole-carbaldehydes (e.g., 1-propyl-5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde) can validate assignments .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer :

  • Preventive Measures : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Store in dry, corrosion-resistant containers away from heat and moisture .
  • Emergency Response : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for analogous pyrrole derivatives (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) to guide protocols .

Q. How can the aldehyde group in this compound be modified for further functionalization?

  • Answer : The aldehyde group is reactive toward nucleophiles like amines (to form Schiff bases) or Grignard reagents (to generate secondary alcohols). For example, condensation with hydrazine derivatives can yield hydrazones, as demonstrated in the synthesis of naphtho[2,1-b]furan-based hydrazone derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR) be resolved during structural analysis?

  • Answer :

  • Step 1 : Verify solvent purity and calibration of the NMR spectrometer (e.g., Varian Unity Plus at 300 MHz ).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.
  • Step 3 : Compare with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to identify conformational effects .

Q. What synthetic strategies optimize yield for this compound?

  • Answer :

  • Vilsmeier-Haack Reaction : Use POCl₃/DMF at 0–5°C to formylate the pyrrole ring, followed by quenching with ice-water. This method achieved 70–80% yields for similar carbaldehydes .
  • Troubleshooting Low Yields : Optimize stoichiometry (excess POCl₃), monitor reaction temperature (maintain <90°C), and purify via column chromatography using silica gel and ethyl acetate/hexane eluents.

Q. What electronic properties make this compound suitable for molecular electronics applications?

  • Answer : The naphthyl group enhances π-conjugation, while the pyrrole core provides electron-rich characteristics. Theoretical studies on analogous 2,5-di-thienylpyrroles suggest tunable HOMO-LUMO gaps (3.5–4.0 eV), making them candidates for organic semiconductors. Experimental validation via cyclic voltammetry and UV-vis spectroscopy is recommended .

Q. How does the steric bulk of the 2-naphthyl group influence reactivity in cross-coupling reactions?

  • Answer : The 2-naphthyl group may hinder access to the pyrrole’s α-positions, reducing efficiency in Suzuki-Miyaura couplings. Mitigation strategies include:

  • Using bulky palladium catalysts (e.g., XPhos Pd G3) to prevent steric clashes.
  • Pre-functionalizing the pyrrole core before introducing the naphthyl group .

Methodological Notes

  • Synthesis Optimization : Track reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm intermediates via LC-MS.
  • Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 2739317 ) and computational tools (e.g., Gaussian for DFT).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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